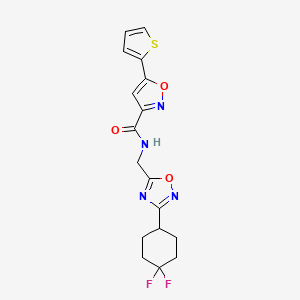
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H16F2N4O3S and its molecular weight is 394.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in various therapeutic areas.
Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole ring, an isoxazole moiety, and a thiophene group. Its molecular formula is C18H19F2N5O3S with a molecular weight of approximately 423.44 g/mol. The presence of the difluorocyclohexyl group is particularly noteworthy for its influence on biological activity.
Anticancer Properties
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer activity. The compound's structure allows it to interact with various molecular targets involved in cancer progression. For instance:
- Mechanisms of Action : The oxadiazole scaffold has been shown to inhibit key enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are critical in cancer cell proliferation . These interactions may lead to apoptosis in malignant cells.
- Case Studies : In vitro studies have demonstrated that oxadiazole derivatives can effectively reduce the viability of several cancer cell lines, including breast and lung cancer cells. For example, modifications to the oxadiazole structure have improved cytotoxicity against these cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Spectrum of Activity : N-(3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl derivatives have shown efficacy against a range of bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties:
- Inflammatory Pathways : The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 (cyclooxygenase-2), which are pivotal in inflammatory responses .
Structure–Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound:
| Structural Feature | Biological Activity | Impact |
|---|---|---|
| Oxadiazole Ring | Anticancer, Antimicrobial | Essential for enzyme inhibition |
| Difluorocyclohexyl Group | Enhanced bioavailability | Increases lipophilicity |
| Isoxazole Moiety | Modulates receptor interactions | Influences binding affinity |
The precise mechanisms by which this compound exerts its effects are still under investigation. However, it is believed to involve:
- Enzyme Inhibition : Interference with critical enzymes involved in DNA synthesis and repair.
- Receptor Modulation : Potential interactions with various cellular receptors that regulate growth and apoptosis.
Properties
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4O3S/c18-17(19)5-3-10(4-6-17)15-21-14(26-23-15)9-20-16(24)11-8-12(25-22-11)13-2-1-7-27-13/h1-2,7-8,10H,3-6,9H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSXPBGZQXOTKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=NOC(=C3)C4=CC=CS4)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














